Dimethyl 2-bromosuccinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9BrO4 |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
dimethyl 2-bromobutanedioate |
InChI |
InChI=1S/C6H9BrO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3 |
InChI Key |
RGYMYJITHXYRMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)OC)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations Involving Dimethyl 2 Bromosuccinate
Contemporary Approaches to the Synthesis of Dimethyl 2-bromosuccinate and its Precursors
The synthesis of this compound, a valuable chiral building block and synthetic intermediate, is approached through various contemporary methods. These methodologies focus on achieving high yields, selectivity, and, where required, enantiopurity. The primary precursor for this compound is typically dimethyl succinate (B1194679), which can be synthesized from the esterification of succinic acid or through the hydrogenation of dimethyl maleate. patsnap.com
Novel Synthetic Routes and Reagent Systems for Bromination of Succinate Derivatives
The direct bromination of dimethyl succinate at the α-position is a common strategy. smolecule.com A classic method that can be adapted for the synthesis of α-bromo esters is the Hell-Volhard-Zelinsky reaction. alfa-chemistry.comorganic-chemistry.orgbyjus.commasterorganicchemistry.comquora.com This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). alfa-chemistry.comorganic-chemistry.orgquora.com The reaction proceeds through the formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid, facilitating α-bromination. masterorganicchemistry.comlibretexts.org Subsequent reaction with an alcohol, in this case methanol (B129727), would yield the desired this compound.
Modern advancements have introduced milder and more selective brominating agents to avoid the harsh conditions of the Hell-Volhard-Zelinsky reaction. researchgate.netorganic-chemistry.org One such reagent is bromodimethylsulfonium bromide (BDMS), which has been shown to be effective for the α-monobromination of β-keto esters and 1,3-diketones at low temperatures or room temperature without the need for a catalyst. organic-chemistry.orgacs.orgnih.gov Another approach involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator for the bromination of substrates with activated C-H bonds, such as those in the benzylic or allylic position. wikipedia.orgblogspot.commasterorganicchemistry.com For the α-bromination of simple esters, NBS can be used with a suitable catalyst. researchgate.net
A method for preparing α-bromoalkyl carboxylates involves using a metal salt of bromine as the brominating reagent and hydrogen peroxide as an oxidant, adjusting the pH to 1-2 with an acid. google.com This in-situ generation of Br₂ offers a cleaner and more environmentally friendly approach. google.com
Table 1: Comparison of Bromination Reagents for Succinate Derivatives
| Reagent System | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Br₂ / PBr₃ (Hell-Volhard-Zelinsky) | High temperature | Well-established method | Harsh conditions, potential side reactions |
| Bromodimethylsulfonium bromide (BDMS) | 0–5 °C or room temperature | Mild, selective, no catalyst needed organic-chemistry.orgacs.orgnih.gov | Reagent needs to be prepared |
| N-Bromosuccinimide (NBS) / Radical Initiator | Reflux in CCl₄ | Good for allylic/benzylic positions wikipedia.orgblogspot.commasterorganicchemistry.com | Less suitable for simple esters without a specific catalyst |
| Metal Bromide / H₂O₂ / Acid | 30–35 °C, pH 1-2 | Environmentally friendly, low cost google.com | Requires careful control of pH and temperature |
Asymmetric Bromination Methodologies for Enantiopure this compound
The synthesis of enantiopure this compound is of significant interest for its application as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. smolecule.com Asymmetric bromination of a prochiral succinate derivative is a key strategy to achieve this.
One approach involves the use of chiral catalysts to direct the stereoselective bromination. Chiral phase-transfer catalysis has emerged as a powerful tool for the asymmetric α-heterofunctionalization of prochiral nucleophiles. beilstein-journals.org Cinchona alkaloid-derived catalysts, for instance, have been successfully employed in the asymmetric α-chlorination of β-ketoesters. beilstein-journals.org Similar strategies could be adapted for the bromination of succinate derivatives. The development of bifunctional (thio)urea/ammonium salt catalysts also shows promise in this area. beilstein-journals.org
Organocatalysis provides another avenue for enantioselective α-bromination. Chiral secondary amines, such as derivatives of proline, have been used to catalyze the α-bromination of aldehydes and ketones with high enantioselectivity. researchgate.netacs.org The mechanism involves the formation of a chiral enamine intermediate which then reacts with an electrophilic bromine source. While the direct application to succinate esters is less common, the principles could be extended.
Complex Transformations and Reaction Dynamics of this compound
The reactivity of this compound is dictated by the presence of the bromine atom at the α-position to one of the ester groups, as well as the two ester functionalities themselves. This combination allows for a rich and complex array of chemical transformations.
Electrophilic and Nucleophilic Reactivities of the Bromine Center and Ester Groups
The bromine atom in this compound is susceptible to nucleophilic substitution. smolecule.com Being at the α-position to a carbonyl group, the C-Br bond is activated towards Sₙ2 reactions. libretexts.org This allows for the displacement of the bromide ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups. vulcanchem.com The ester groups can also undergo nucleophilic attack, primarily through hydrolysis or transesterification reactions, typically under acidic or basic conditions. vulcanchem.com
The presence of the electron-withdrawing ester group enhances the electrophilicity of the α-carbon, making it a prime target for nucleophiles. libretexts.org Conversely, the bromine atom itself can act as an electrophile in certain contexts, although this is less common for α-bromo esters compared to other brominating agents.
Radical-Mediated Processes and Functionalization of this compound
This compound can participate in radical-mediated reactions. The carbon-bromine bond can be homolytically cleaved to generate an α-carbonyl radical. This can be initiated photochemically or by using a radical initiator. beilstein-journals.org These radical intermediates can then undergo a variety of transformations, including addition to alkenes and cyclization reactions. beilstein-journals.orgmdpi.com
Atom transfer radical addition (ATRA) is a powerful method for forming carbon-carbon bonds. In this process, a radical initiator abstracts the bromine atom from this compound, generating a carbon-centered radical which can then add to an unsaturated system. This methodology has been explored for the functionalization of various α-bromo esters. acs.org Recent developments in photoredox catalysis have further expanded the scope of radical reactions involving α-bromocarbonyl compounds. acs.org
Rearrangement Reactions and Fragmentation Pathways of this compound Derivatives
Under basic conditions, α-halo esters can undergo rearrangement reactions. The Favorskii rearrangement is a well-known reaction of α-halo ketones, which involves the formation of a cyclopropanone (B1606653) intermediate followed by ring-opening to yield a carboxylic acid derivative with a rearranged carbon skeleton. nrochemistry.comwikipedia.orgscribd.comslideshare.net While more common for ketones, analogous rearrangements can occur with α-halo esters, potentially leading to isomeric ester products. Nickel-promoted Favorskii-type rearrangements of cyclic α-bromo ketones have been reported, suggesting that transition metals can mediate such transformations. researchgate.net
The fragmentation of this compound derivatives in mass spectrometry provides insights into its structural features. The cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for esters. libretexts.org This can involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). The presence of bromine would be indicated by characteristic isotopic patterns in the mass spectrum. vulcanchem.com
Stereochemical Control and Asymmetric Synthesis Strategies Utilizing this compound
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of complex molecules like pharmaceuticals and natural products. lookchem.com this compound, especially its chiral forms such as (S)-Dimethyl 2-bromosuccinate, serves as a valuable reagent for achieving stereochemical control in chemical reactions. lookchem.com
Diastereoselective and Enantioselective Transformations Mediated by this compound
The enantioselective and regioselective properties of chiral this compound are instrumental in guiding the stereochemical outcome of reactions. lookchem.com Its use as a key intermediate allows for the synthesis of chiral drugs with specific biological activities. lookchem.com The development of diastereoselective transformations using chiral auxiliaries often involves achieving a highly selective enolization process and ensuring the auxiliary can be cleaved without causing racemization of the desired product. researchgate.net
Research has demonstrated the potential for high stereochemical induction in reactions involving chiral auxiliaries. For instance, a high degree of stereochemical induction was observed in a Diels-Alder reaction promoted by diethylaluminum chloride, highlighting the effectiveness of certain acetals as chiral directors. sfu.ca The stereochemical outcome of reactions like the bromination of trans-cinnamic acid, which proceeds through a cyclic bromonium ion intermediate, underscores the importance of the substrate's configuration in determining the final product's stereochemistry.
Chiral Auxiliary Approaches and the Integration of this compound in Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical course of a synthesis. wikipedia.org This strategy is widely used to produce enantiomerically pure compounds. researchgate.netwikipedia.org The auxiliary, possessing its own chirality, biases the stereoselectivity of subsequent reactions and can typically be recovered for reuse. wikipedia.org
Various chiral auxiliaries have been developed from readily available and inexpensive natural sources. researchgate.net These are employed in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions, often achieving high levels of diastereoselection. researchgate.net For example, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form an amide. The subsequent alkylation is directed by the methyl group of the pseudoephedrine. wikipedia.org Another example is the use of tert-butanesulfinamide, which can be prepared in either enantiomeric form and condensed with aldehydes or ketones to form N-sulfinyl imines that direct subsequent nucleophilic additions. wikipedia.org
The integration of this compound into such asymmetric synthesis protocols, leveraging its reactive bromine atom, can be a powerful strategy for constructing complex chiral molecules.
Table 1: Examples of Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Key Features |
| 8-phenylmenthol | Asymmetric synthesis | Introduced by E.J. Corey in 1975. wikipedia.org |
| trans-2-phenyl-1-cyclohexanol | Ene reactions | Used in the ene reaction of its derived glyoxylic acid ester. wikipedia.org |
| Oxazolidinones | Alkylation and Aldol reactions | Provides high diastereoselectivity in aldol reactions. researchgate.net |
| Camphorsultam | Various asymmetric reactions | A versatile and widely used chiral auxiliary. |
| Pseudoephedrine | Alkylation of carboxylic acids | The methyl group directs the stereochemistry of the addition. wikipedia.org |
| tert-Butanesulfinamide | Synthesis of chiral amines | Condenses with aldehydes/ketones to form chiral imines. wikipedia.org |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Alkylation and Michael additions | Used to form chiral hydrazones for asymmetric synthesis. whiterose.ac.uk |
Catalytic Modalities in this compound Chemistry
Catalysis plays a pivotal role in modern organic chemistry, enabling efficient and selective chemical transformations. The reactivity of this compound can be harnessed and controlled through various catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis.
Transition Metal Catalysis Involving this compound
Transition metal catalysts are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples directly involving this compound are not extensively detailed in the provided results, the principles of transition metal catalysis are broadly applicable. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental in organic synthesis and involve the reaction of organoboron compounds with organic halides. chemie-brunschwig.ch The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps. chemrxiv.org
The reactivity of the carbon-bromine bond in this compound makes it a suitable substrate for such cross-coupling reactions. For example, palladium-catalyzed reactions have been used for the cycloisomerization/nucleophile addition of certain substrates, leading to the formation of furyl-palladium intermediates. nih.gov Similarly, visible light photoredox catalysis combined with transition metals like ruthenium or iridium has been employed for various transformations, including reductive dehalogenations. nih.govacs.org These catalytic cycles often involve single-electron transfer processes. nih.gov
Organocatalysis and Biocatalysis Applications in Reactions with this compound
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has seen significant growth, with applications in a wide range of transformations. unibo.itacs.org For reactions involving bromination, organocatalysts can activate brominating agents like N-bromosuccinimide (NBS). For example, dimethylformamide (DMF) can act as a nucleophilic organocatalyst for the transfer of electrophilic bromine from NBS to alkenes. researchgate.net Thiourea derivatives have also been used as organocatalysts for the stereospecific dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. organic-chemistry.org
In the context of this compound, organocatalysts could be employed to facilitate its reaction with various nucleophiles in an enantioselective manner. For instance, chiral secondary amines are effective catalysts for the α-functionalization of aldehydes.
Biocatalysis employs enzymes to perform chemical transformations. Enzymes offer high selectivity and can operate under mild conditions. rsc.org While direct biocatalytic applications with this compound are not explicitly detailed, enzymes like lipases are known to catalyze esterification and polyesterification reactions. wur.nl Unspecific peroxygenases have been shown to catalyze the epoxidation of aromatic systems, followed by nucleophilic ring-opening reactions. acs.org This demonstrates the potential for enzymes to mediate reactions at or adjacent to the ester functionalities of this compound or its derivatives. The combination of photocatalysis and biocatalysis is also an emerging area, where light is used to provide redox equivalents for the enzymatic reaction. acs.org
Table 2: Comparison of Catalytic Modalities
| Catalytic Modality | Key Features | Potential Application with this compound |
| Transition Metal Catalysis | High efficiency, versatile for C-C and C-heteroatom bond formation. acs.org | Cross-coupling reactions at the C-Br bond. |
| Organocatalysis | Metal-free, often mild reaction conditions, can provide high enantioselectivity. acs.org | Enantioselective nucleophilic substitution of the bromide. |
| Biocatalysis | High selectivity (chemo-, regio-, and stereo-), environmentally benign. rsc.org | Selective hydrolysis or modification of the ester groups, or reactions involving the C-Br bond. |
Mechanistic Insights into Catalytic Cycles with this compound
Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing reaction conditions and developing new transformations.
In transition metal catalysis , the mechanism of cross-coupling reactions like the Suzuki-Miyaura reaction has been studied in detail. chemrxiv.org The cycle typically starts with the oxidative addition of an organic halide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with an organometallic reagent and reductive elimination to form the product and regenerate the catalyst. chemrxiv.org For reactions involving this compound, a similar cycle would be expected, with the C-Br bond undergoing oxidative addition. In photoredox catalysis, the mechanism often involves the generation of radical intermediates through single-electron transfer from a photoexcited catalyst. nih.gov For example, an excited ruthenium complex can be reductively quenched to a more potent reductant, which can then react with a substrate like an α-ketoepoxide. nih.gov
In organocatalysis , the mechanism depends on the type of catalyst and substrate. For instance, in the organocatalytic α-bromination of aldehydes with NBS, a key issue can be the reversible bromination of the amine catalyst, which can be mitigated by the slow addition of the brominating agent. In reactions catalyzed by compounds like DMF, the catalyst can activate the bromine source, making it more electrophilic. researchgate.net
Mechanistic studies often employ techniques like kinetic analysis and computational modeling to elucidate the transition states and intermediates involved in the catalytic cycle. chemrxiv.org These studies provide a deeper understanding of how catalysts function and guide the design of more efficient and selective catalytic systems for reactions involving substrates like this compound.
Green Chemistry Principles Applied to this compound Synthesis and Reactions
The application of green chemistry principles to the synthesis and subsequent reactions of this compound is critical for developing more sustainable chemical processes. These principles aim to reduce the environmental impact by focusing on aspects such as the choice of solvents, maximization of atom efficiency, and minimization of waste. msuniv.ac.inrsc.org By critically evaluating and optimizing reaction pathways, chemists can mitigate the use and generation of hazardous substances, leading to safer and more environmentally benign methodologies. eolss.net
Solvent Selection and Optimization for Sustainable Reaction Environments
A common method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source. wikipedia.org Historically, this reaction was frequently carried out in anhydrous carbon tetrachloride (CCl₄), a solvent now largely phased out due to its role in ozone depletion and its toxicity. wikipedia.orgresearchgate.net Other conventional solvents like benzene (B151609) and cyclohexane (B81311) have also been used. However, growing awareness of environmental, health, and safety (EHS) issues has prompted a shift towards more sustainable alternatives.
Table 1: Environmental and Health Concerns of Traditional Solvents
| Solvent | Key Hazards | Green Chemistry Concern |
|---|---|---|
| Carbon Tetrachloride (CCl₄) | Ozone-depleting, hepatotoxic, suspected carcinogen. | High environmental persistence, significant health risks. researchgate.net |
| Benzene | Known carcinogen, flammable, toxic. | High toxicity, poses significant occupational health risks. |
| N,N-Dimethylformamide (DMF) | Reproductive toxin, skin irritant, incompatible with NBS under heat. | High boiling point makes removal difficult; toxicity concerns. wikipedia.orgresearchgate.net |
| Chloroform (CHCl₃) | Suspected carcinogen, toxic, environmentally persistent. | Volatile organic compound (VOC) with significant health risks. |
Research has focused on identifying and optimizing greener solvents for NBS brominations. Key considerations include reduced toxicity, biodegradability, lower volatility, and compatibility with the reaction conditions. Acetonitrile (B52724) (MeCN) has emerged as a widely adopted alternative to hazardous chlorinated solvents, offering good solubility and stability for NBS without generating significant exothermic events. researchgate.netorganic-chemistry.org Other solvents such as 1,2-dimethoxyethane (B42094) (DME) have also been successfully employed as more environmentally benign media for NBS-mediated reactions. nih.govmdpi.com For certain applications, water has been used as a green solvent, particularly in the formation of bromohydrins or in combination with other reagents to facilitate specific transformations. masterorganicchemistry.commdpi.com
The optimization of reaction environments extends to solvent-free techniques, which represent an ideal green chemistry approach by eliminating solvent waste entirely. Mechanochemical methods, such as ball milling, have been shown to facilitate the bromofunctionalization of olefins without any solvent or catalyst, offering a significant improvement in sustainability. rsc.org
Table 2: Comparison of Solvents for NBS-Mediated Bromination Reactions
| Solvent | Reaction Conditions | Advantages | Research Findings |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | Reflux with radical initiator (e.g., AIBN). wikipedia.org | Effective for radical bromination. | Traditional solvent, now largely avoided due to high toxicity and environmental impact. researchgate.net |
| Acetonitrile (MeCN) | Room temperature or gentle heating; suitable for flow chemistry. researchgate.netorganic-chemistry.org | Safer alternative to CCl₄; stable with NBS; avoids hazardous byproducts. | Used in continuous-flow protocols to avoid hazardous chlorinated solvents. researchgate.netorganic-chemistry.org |
| 1,2-Dimethoxyethane (DME) | Ambient temperature. nih.govmdpi.com | More environmentally benign than halogenated solvents; good yields. | Successfully used for the synthesis of 2-substituted benzothiazoles via NBS-mediated cyclization. nih.govmdpi.com |
| Water | Often used as a co-solvent (e.g., in DMSO, THF). wikipedia.orgmasterorganicchemistry.com | Non-toxic, inexpensive, non-flammable. | Effective for specific reactions like bromohydrin formation from alkenes. wikipedia.org Can be the optimal solvent in certain one-pot syntheses. mdpi.com |
| Solvent-Free (Mechanochemistry) | Ball milling at ambient temperature. rsc.org | Eliminates solvent waste; often catalyst-free; high atom economy. | Proven effective for bromofunctionalization of olefins, avoiding catalysts and chlorinated solvents. rsc.org |
Atom Economy and Waste Minimization Strategies in this compound Processes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A reaction with high atom economy is inherently less wasteful, as fewer atoms are converted into unwanted byproducts.
The synthesis of this compound can be analyzed to illustrate this principle. Two common methods are the direct bromination with molecular bromine (Br₂) and the use of N-Bromosuccinimide (NBS).
Synthesis with Bromine (Br₂):
Reaction: Dimethyl succinate + Br₂ → this compound + HBr
This pathway generates hydrogen bromide (HBr) as a stoichiometric byproduct.
Synthesis with N-Bromosuccinimide (NBS):
Reaction: Dimethyl succinate + NBS → this compound + Succinimide (B58015)
This route produces succinimide as the major byproduct.
Table 3: Atom Economy Calculation for the Synthesis of this compound
| Reaction | Reactants | Molar Mass (g/mol) | Desired Product | Molar Mass (g/mol) | Byproducts | Molar Mass (g/mol) | Atom Economy (%) |
|---|---|---|---|---|---|---|---|
| Using Br₂ | C₆H₁₀O₄ + Br₂ | 146.14 + 159.81 | C₆H₉BrO₄ | 225.04 | HBr | 80.91 | 73.55% |
| Using NBS | C₆H₁₀O₄ + C₄H₄BrNO₂ | 146.14 + 177.99 | C₆H₉BrO₄ | 225.04 | C₄H₅NO₂ | 99.09 | 69.43% |
Atom Economy = (Molar mass of desired product / Sum of molar masses of all reactants) x 100
The calculations show that neither route has 100% atom economy, meaning a significant portion of the reactant mass is converted into waste. While the use of NBS is often preferred for its greater safety and ease of handling compared to highly corrosive and volatile Br₂, it results in a slightly lower atom economy and produces a solid byproduct (succinimide) that must be separated and managed. masterorganicchemistry.com
Beyond atom economy, broader waste minimization strategies are essential for developing sustainable processes. eolss.netnumberanalytics.com These strategies aim to reduce the total volume and toxicity of waste generated. iaea.org
Catalysis: Employing catalytic methods instead of stoichiometric reagents can dramatically reduce waste. While the initial radical bromination uses an initiator, subsequent reactions involving this compound can be designed to be catalytic.
Process Intensification: The use of continuous flow reactors, as opposed to traditional batch processing, can lead to higher yields, better heat management, and improved safety, thereby minimizing waste from side reactions or failed batches.
One-Pot Syntheses: Designing multi-step transformations to occur in a single reaction vessel avoids the need for isolating intermediates, which reduces solvent use for extraction and purification, and minimizes material losses. mdpi.commdpi.com
Solvent-Free Reactions: As discussed previously, techniques like mechanochemistry or solid-state grinding eliminate solvent waste, a major contributor to the process mass intensity (PMI) of a chemical reaction. rsc.orgresearchgate.net
By integrating these principles, the synthesis and utilization of this compound can be shifted towards more sustainable and environmentally responsible practices.
Strategic Applications of Dimethyl 2 Bromosuccinate As a Versatile Synthetic Intermediate
Construction of Carbon-Carbon and Carbon-Heteroatom Bonds Using Dimethyl 2-bromosuccinate
The reactivity of the carbon-bromine bond in this compound is central to its role as a synthetic intermediate. This facilitates its participation in a variety of powerful bond-forming reactions, including sophisticated cross-coupling methods and classical nucleophilic substitutions.
Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Type)
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound has found utility in this arena, particularly in the context of catalyst development for the Heck reaction.
Suzuki-Miyaura Coupling: The presence of the bromine atom in this compound enhances its reactivity toward nucleophilic substitution, making it a suitable candidate for reactions like the Suzuki coupling. This reaction typically involves the coupling of an organohalide with an organoboron compound, and the electrophilic nature of the brominated carbon in this compound facilitates this transformation, making it a useful intermediate in pharmaceutical synthesis.
Sonogashira Coupling: While this compound is a versatile reagent for C-C bond formation, its specific application in Sonogashira cross-coupling reactions is not extensively documented in readily available scientific literature.
Utilization in Alkylation and Acylation Reactions
The electrophilic character of the alpha-carbon bearing the bromine atom makes this compound an effective alkylating agent for a variety of nucleophiles, enabling the formation of both carbon-carbon and carbon-heteroatom bonds.
A key application is in the alkylation of sulfur nucleophiles. For instance, this compound reacts with sodium N,N-diethyldithiocarbamate in water to produce dimethyl (diethylthiocarbamoylthio)succinate in high yield. lookchem.com This reaction demonstrates the compound's ability to form a carbon-sulfur bond, a transformation that is valuable in the synthesis of various biologically active molecules and specialty chemicals. lookchem.com The reactant, sodium diethyldithiocarbamate, is itself used as a pesticide, highlighting the relevance of this chemistry in the agrochemical sector. lookchem.com
Table 1: C-S Bond Formation via Alkylation
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Sodium N,N-diethyldithiocarbamate | Dimethyl (diethylthiocarbamoylthio)succinate | Water, 8 hours | 96% | lookchem.com |
Role of this compound in the Synthesis of Complex Organic Molecules
The utility of this compound extends beyond simple bond formation to its incorporation into the synthesis of more complex and high-value molecules, including pharmaceutical and agrochemical compounds.
Total Synthesis of Natural Products and Bioactive Compounds
While this compound is a versatile C4 building block, specific, detailed examples of its application in the total synthesis of complex natural products are not widely reported in the surveyed literature. However, its parent compound, bromosuccinic acid, serves as a precursor in the synthesis of compounds like N-hydroxyaspartic acid, indicating the potential of these scaffolds in building bioactive molecules.
Preparation of Advanced Pharmaceutical Intermediates and Scaffolds
This compound is recognized as a valuable intermediate in pharmaceutical synthesis. Its bifunctional nature, with two ester groups and a reactive halide, allows it to act as a scaffold for building more complex drug-like molecules. The ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups, while the bromine atom provides a handle for introducing molecular diversity through substitution or coupling reactions.
The parent compound, bromosuccinic acid, is a precursor to hydrazinosuccinic acid, which is a potent inhibitor of the enzyme aspartate aminotransferase. This highlights the role of the bromosuccinate (B1262339) scaffold in generating molecules with defined biological targets relevant to drug development. Furthermore, dithiocarbamates, which can be synthesized using this compound as an alkylating agent, are a class of compounds with a broad range of pharmaceutical applications. lookchem.com
Synthesis of Agrochemicals and Specialty Chemicals
The application of this compound extends to the agrochemical and specialty chemical industries. Its parent compound, bromosuccinic acid, is known to be an intermediate in the synthesis of herbicides and other agrochemicals.
The reaction of this compound with dithiocarbamates, which are used as pesticides, directly links it to the production of agrochemical compounds. lookchem.com The resulting product, a succinate (B1194679) derivative with a dithiocarbamate (B8719985) moiety, represents a class of molecules explored for their biological activity in crop protection. lookchem.com
Table 2: Applications of this compound and Related Compounds
| Compound/Derivative | Application Area | Specific Use/Reaction | Reference |
|---|---|---|---|
| This compound | Catalysis (Heck Reaction) | Modifier for silica-supported ionic liquid catalysts (SILCAs). | mdpi.com |
| This compound | Pharmaceutical Synthesis | Intermediate for cross-coupling reactions (e.g., Suzuki). | |
| Bromosuccinic Acid (Parent Compound) | Pharmaceutical Synthesis | Precursor for hydrazinosuccinic acid (enzyme inhibitor). | |
| This compound | Agrochemical Synthesis | Reactant for synthesis of dithiocarbamate derivatives. | lookchem.com |
| Bromosuccinic Acid (Parent Compound) | Agrochemical Synthesis | Intermediate for herbicides. |
Contributions of this compound to Polymer and Material Science Precursors Research
This compound is a reactive chemical intermediate whose value in materials science stems from the strategic placement of a bromine atom and two methyl ester functional groups. The bromine atom, in particular, serves as a highly reactive site for initiating polymerization or for post-polymerization modification, making the compound a versatile precursor for advanced polymers and functional materials. Its structure allows for integration into polymer backbones, providing active sites for further synthetic transformations.
Precursors for Monomer and Polymer Synthesis
The primary application of this compound in polymer synthesis is as a building block for creating multifunctional macroinitiators. These macroinitiators are polymers that contain multiple sites capable of initiating a subsequent polymerization process. This approach is fundamental to the synthesis of complex polymer architectures such as graft copolymers and polymer brushes.
The synthesis strategy often involves a polycondensation reaction. While research has explicitly detailed this process using the parent compound, 2-bromosuccinic acid, this compound is a direct derivative that can be used in similar transesterification reactions. nih.gov In a typical procedure, 2-bromosuccinic acid is condensed with a diol, such as 1,4-butanediol, to produce a polyester (B1180765). nih.gov The resulting polyester chain is punctuated with bromine atoms originating from the bromosuccinate monomer.
These bromine-containing polyesters are not typically the final product but rather serve as macroinitiators for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). nih.gov The bromine atoms along the polyester backbone are effective initiation sites for the ATRP of other monomers, such as methyl methacrylate (B99206) (MMA). nih.gov This "grafting from" technique allows for the growth of new polymer chains from the polyester backbone, yielding well-defined graft copolymers. nih.gov The resulting structure consists of a central polyester chain with numerous polymethyl methacrylate (PMMA) chains branching off it, creating a "polymer brush." nih.gov
The table below summarizes the role of bromosuccinate derivatives in synthesizing polymer precursors.
| Precursor | Reaction Type | Resulting Polymer | Function | Key Monomers Involved |
| 2-Bromosuccinic acid / this compound | Polycondensation | Bromine-containing polyester | Macroinitiator for ATRP | 2-Bromosuccinic acid, 1,4-butanediol |
| Polyester Macroinitiator | Atom Transfer Radical Polymerization (ATRP) | Graft Copolymers / Polymer Brushes | Functional Material | Methyl methacrylate (MMA) |
This interactive table summarizes the synthetic pathway from bromosuccinate derivatives to complex polymer architectures.
Application in Functional Material Development
The polymers synthesized using this compound as a precursor possess unique properties that make them suitable for various functional material applications. The ability to create complex architectures like polymer brushes is central to this utility.
Functional Surfaces and Coatings: Polymer brushes, such as those prepared via ATRP from a brominated polyester backbone, are used to modify surface properties. nih.gov When grafted onto a surface, these structures can alter wettability, lubrication, and biocompatibility. The precise control over the grafted chain length and density afforded by ATRP allows for the fine-tuning of these surface characteristics.
Chiral Materials: The chiral form of the compound, (S)-Dimethyl 2-bromosuccinate, is a valuable building block for creating chiral materials. lookchem.com These materials are of significant interest in the electronics and optics industries, where they can be used to manipulate polarized light or to enhance the performance and selectivity of sensors. lookchem.com The enantiopure nature of the precursor is transferred to the final polymer, imparting specific stereochemical properties to the material. lookchem.comsmolecule.com
Biodegradable Polymers: this compound is a derivative of succinic acid, a compound widely used in the synthesis of bioplastics. The related compound, bromosuccinic anhydride, serves as a critical precursor in the synthesis of biocompatible polymers like poly(malic acid) derivatives, which have applications in drug delivery. By analogy, polymers derived from this compound, particularly those with ester linkages in their backbone, have the potential for biodegradability. The development of biodegradable plastics and specialized polymer coatings is an area where succinate-based monomers are actively researched.
The research findings related to the development of functional materials are detailed below.
| Functional Material Type | Enabling Chemistry | Precursor Compound | Potential Application |
| Polymer Brushes | ATRP from a polyester macroinitiator | This compound / 2-Bromosuccinic Acid | Advanced surface coatings, biomedical devices nih.gov |
| Chiral Materials | Polymerization of enantiopure monomers | (S)-Dimethyl 2-bromosuccinate | Electronics, optical sensors lookchem.com |
| Biocompatible/Biodegradable Polymers | Synthesis of polyester backbones | This compound, Bromosuccinic Anhydride | Drug delivery, biodegradable plastics |
This interactive table outlines the applications of this compound in creating various functional materials.
Advanced Methodologies for the Analytical and Spectroscopic Investigation of Dimethyl 2 Bromosuccinate and Its Reaction Products in Research
Chromatographic Separation and Purification Methodologies in Dimethyl 2-bromosuccinate Research
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for the analysis of its purity. These methods are foundational in both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound and its derivatives. It is particularly useful for monitoring the progress of reactions and assessing the purity of the final products. The choice of stationary and mobile phases is critical for achieving optimal separation.
For the separation of diastereomers, which can be a common challenge in reactions involving chiral centers, specialized chiral stationary phases are often employed. hplc.eunih.gov Normal-phase HPLC on silica (B1680970) gel can also be effective for separating diastereomeric mixtures. nih.gov For instance, diastereomeric amides derived from a racemic acid have been successfully separated using HPLC on silica gel. nih.gov In some cases, reversed-phase HPLC with an octadecylsilyl stationary phase can also provide excellent resolution of diastereomers. aocs.org
The selection of the mobile phase is equally important. A mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used in normal-phase HPLC for the separation of diastereomers on silica gel. aocs.org In reversed-phase HPLC, a combination of acetonitrile (B52724) with a small percentage of an additive like triethylamine (B128534) is often effective. aocs.org The progress of reactions involving this compound can be monitored by withdrawing samples at defined intervals and analyzing them by HPLC. mdpi.com This allows for the determination of reaction completion and the identification of any side products. mdpi.com
Table 1: HPLC Parameters for Analysis of Related Compounds
| Parameter | Setting | Reference |
|---|---|---|
| Stationary Phase | Silica Gel | nih.gov |
| Mobile Phase | Hexane-Ethyl Acetate | aocs.org |
| Detection | UV | aocs.org |
| Application | Separation of diastereomers | nih.govaocs.org |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another vital technique for the analysis of volatile and semi-volatile compounds like this compound and its reaction products. shimadzu.com This method is particularly well-suited for determining the presence of brominated compounds in various matrices. researchgate.net
The choice of the GC column is crucial for achieving good separation. A common choice is a capillary column, such as a DB-5MS or an HP-5, which consists of 5% phenyl methyl siloxane. mdpi.comnih.gov The temperature program of the GC oven is carefully controlled to ensure the effective separation of different components in a mixture. A typical program involves an initial hold at a lower temperature, followed by a gradual increase to a final, higher temperature. nih.govshimadzu.com For instance, a program might start at 80°C and ramp up to 300°C. shimadzu.com
The detector used in conjunction with GC is critical for identifying and quantifying the separated compounds. A Flame Ionization Detector (FID) is commonly used for quantitative analysis. mdpi.com For more detailed structural information, a Mass Spectrometer (MS) is invaluable. shimadzu.comresearchgate.net GC-MS allows for the identification of compounds based on their mass spectra, which provide a unique fragmentation pattern for each molecule. researchgate.net Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for specific target compounds. researchgate.netshimadzu.com
Table 2: Typical GC-MS Parameters for Analysis of Brominated Esters
| Parameter | Setting | Reference |
|---|---|---|
| Column | Ultra ALLOY-PBDE (15 m, 0.25 mm I.D., 0.05 µm df) | shimadzu.com |
| Injection Temperature | 320 °C | shimadzu.com |
| Oven Temperature Program | 80 °C → (20 °C/min) → 300 °C (hold 5 min) | shimadzu.com |
| Carrier Gas | Helium | shimadzu.com |
| Detector | Mass Spectrometer (MS) | shimadzu.com |
Preparative Chromatography Strategies
When the goal is to isolate and purify a specific compound, such as this compound, from a reaction mixture, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical chromatography, designed to handle larger quantities of material.
Column chromatography using silica gel is a widely used method for the purification of this compound. epo.org The crude product is dissolved in a suitable solvent and applied to the top of a column packed with silica gel. A solvent system, often a mixture of petroleum ether and ethyl acetate, is then passed through the column to elute the different components at different rates, allowing for their separation and collection. epo.org The fractions are typically monitored by Thin-Layer Chromatography (TLC) to identify those containing the desired product. nih.gov
Spectroscopic Research Methodologies Applied to this compound Systems for Structural Elucidation
Spectroscopic techniques are essential for elucidating the molecular structure of this compound and its reaction products. These methods provide detailed information about the connectivity of atoms and the functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used in the characterization of this compound. mdpi-res.com
In the ¹H NMR spectrum of this compound, distinct signals are observed for the different protons in the molecule. The methyl protons of the two ester groups typically appear as singlets at approximately 3.72 and 3.81 ppm. quickcompany.in The protons on the carbon backbone appear as doublets of doublets (dd) due to coupling with each other. For example, signals can be observed around 4.58 ppm, 3.28 ppm, and 3.00 ppm. quickcompany.in The exact chemical shifts and coupling patterns can provide valuable information about the stereochemistry of the molecule.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. mdpi.com The spectra are typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃). mdpi.com
Table 3: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 4.55 | dd | 1H | CH-Br | epo.org |
| 3.78 | s | 3H | OCH₃ | epo.org |
| 3.68 | s | 3H | OCH₃ | epo.org |
| 3.25 | dd | 1H | CH₂ | epo.org |
| 2.96 | dd | 1H | CH₂ | epo.org |
Infrared (IR) and Raman Spectroscopic Techniques in Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. lookchem.com These methods are particularly useful for identifying functional groups and monitoring the progress of reactions. mdpi-res.com
The IR spectrum of this compound will show characteristic absorption bands for the carbonyl groups of the ester functionalities, typically around 1725 cm⁻¹. The presence of C-H and C-O bonds will also give rise to specific absorption bands. lookchem.com By monitoring the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum, the progress of a reaction can be followed in real-time. mdpi-res.com
Raman spectroscopy can provide additional information, particularly for non-polar bonds that may be weak or absent in the IR spectrum. lookchem.com Both techniques are valuable for confirming the identity and purity of synthesized compounds. lookchem.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the characterization of this compound, providing definitive confirmation of its molecular weight and offering insights into its structure through fragmentation analysis. The molecular weight of this compound (C₆H₉BrO₄) is approximately 225.04 g/mol . nih.gov In mass spectrometric analysis, this is observed as the molecular ion peak [M]⁺.
The fragmentation patterns observed under mass spectrometry are crucial for structural elucidation. For this compound, a primary and characteristic fragmentation pathway involves the cleavage of the carbon-bromine bond. This process, known as debromination, results in a significant [M-Br]⁺ ion. researchgate.net This behavior is noted in similar brominated esters, where the loss of the bromine radical is a dominant process. researchgate.net Further fragmentation can occur through the loss of methoxy (B1213986) (-OCH₃) or carbomethoxy (-COOCH₃) groups from the main structure. Collision-induced dissociation (CID) studies on related brominated succinates have been employed to investigate these fragmentation mechanisms in detail, confirming the pathways by which fragment ions are formed. researchgate.net
| Property | Value/Description | Significance |
|---|---|---|
| Molecular Formula | C₆H₉BrO₄ | Defines the elemental composition. |
| Molecular Weight | 225.04 g/mol. nih.gov | Confirmed by the molecular ion peak [M]⁺. |
| Key Fragment Ion | [M-Br]⁺ | Indicates the loss of the bromine atom, a characteristic fragmentation. researchgate.net |
| Other Potential Fragments | [M-OCH₃]⁺, [M-COOCH₃]⁺ | Result from the cleavage of the ester functional groups. |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative and Qualitative Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used for both quantitative and qualitative analysis of this compound, particularly in the context of reaction monitoring.
Qualitatively, this compound itself does not possess strong chromophores that absorb in the visible region. Its primary absorption is expected in the short-wavelength UV region, characteristic of ester functional groups, likely around 210 nm. impactfactor.org While not highly specific, this absorption peak (λmax) can serve as a basic identifier. The more significant application of UV-Vis spectroscopy is in monitoring chemical reactions involving the compound. cardiff.ac.uk For instance, if this compound is reacted to form a product with a more extensive conjugated system, the appearance and growth of new absorption bands at longer wavelengths can be tracked over time to determine reaction kinetics and endpoints.
Quantitatively, the concentration of this compound in a solution can be determined using the Beer-Lambert law, provided a suitable calibration curve is prepared. impactfactor.org This involves measuring the absorbance of several standard solutions of known concentrations and plotting absorbance versus concentration. This method is particularly useful for assaying the purity of a sample or determining its concentration in a non-absorbing solvent system.
| Application | Methodology | Expected Observation |
|---|---|---|
| Qualitative Analysis | Scanning a solution of the compound across the UV-Vis range (e.g., 200-800 nm). | An absorbance maximum (λmax) in the short-wavelength UV region (~210 nm). impactfactor.org |
| Quantitative Analysis | Measuring absorbance at λmax and applying the Beer-Lambert law with a calibration curve. | A linear relationship between absorbance and concentration within a specific range. |
| Reaction Monitoring | Repeatedly scanning the reaction mixture over time. | Decrease in the reactant's absorbance or increase in the product's absorbance. cardiff.ac.uk |
Diffraction Techniques for Crystalline Structure Determination in this compound Derivatives
Diffraction techniques are paramount for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For derivatives of this compound that can be crystallized, these methods provide the most definitive structural proof.
X-ray Crystallography Methodologies
X-ray crystallography is the most powerful method for determining the precise structure of a crystalline molecule. When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, researchers can construct a three-dimensional electron density map of the molecule, from which the exact positions of all atoms can be determined.
For derivatives of this compound, this technique is invaluable for several reasons:
Absolute Structure Confirmation: It provides irrefutable proof of the molecular connectivity, distinguishing between isomers.
Stereochemistry Determination: It can unambiguously resolve stereochemical ambiguities, such as the relative or absolute configuration at chiral centers. This is crucial for understanding the compound's properties and reaction mechanisms.
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state.
Intermolecular Interactions: The analysis of the crystal packing reveals information about non-covalent interactions such as hydrogen bonds or halogen bonds, which govern the material's bulk properties. mdpi.com
Research on related brominated organic compounds frequently relies on single-crystal X-ray diffraction to confirm the structure of reaction products, especially when multiple isomers could be formed. rsc.orgbuketov.edu.kz
| Structural Information | Research Significance |
|---|---|
| Atomic Coordinates | Provides a precise 3D model of the molecule. |
| Bond Lengths and Angles | Confirms the expected geometry and can indicate unusual strain or electronic effects. |
| Stereochemical Configuration | Resolves R/S configuration at chiral centers, which is critical for stereoselective synthesis. |
| Crystal Packing and Intermolecular Forces | Explains solid-state properties and can inform crystal engineering efforts. mdpi.com |
Hyphenated Analytical Techniques for Comprehensive Characterization in Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound and its reaction products. nih.govresearchgate.net They provide comprehensive information by separating individual components before their identification. ajrconline.org
The most common hyphenated techniques in this context are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds like this compound. ijpsjournal.com The sample is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with a stationary phase. ijcmas.com As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. botanyjournals.comresearchgate.net GC-MS can be used to assess the purity of a this compound sample, identify impurities, and quantify the compound in a mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally useful for analyzing the products of reactions involving this compound, which may be less volatile, more polar, or thermally labile. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) separates the components of a mixture in the liquid phase. acs.org The eluent from the HPLC column is then introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI), which allows for the analysis of larger and more fragile molecules without significant fragmentation. researchgate.netacs.org This technique is routinely used to monitor reaction progress, identify intermediates and byproducts, and purify reaction products. acs.orgthieme-connect.de
| Technique | Principle | Primary Application | Advantages |
|---|---|---|---|
| GC-MS | Separation of volatile compounds (GC) followed by MS detection. ijpsjournal.com | Purity assessment of this compound; analysis of volatile side-products. | High resolution separation; provides both retention time and mass spectrum for confident identification. |
| LC-MS | Separation of non-volatile/polar compounds (LC) followed by MS detection. ijpsjournal.com | Analysis of reaction mixtures, identification of polar products and intermediates. acs.org | Applicable to a wide range of compounds; soft ionization preserves the molecular ion. researchgate.net |
Computational Chemistry and Theoretical Studies on Dimethyl 2 Bromosuccinate
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For Dimethyl 2-bromosuccinate, these calculations can elucidate the effects of the bromine substituent on the succinate (B1194679) backbone, influencing its stability and reaction preferences.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies on this compound are not extensively reported in publicly available literature, we can infer its applications based on studies of similar succinate derivatives and related molecules. researchgate.netacs.org
DFT calculations would be instrumental in optimizing the geometry of this compound to find its most stable three-dimensional structure. For analogous compounds like dimethyl 2-oxosuccinate, DFT has been used to determine that the lowest-energy conformation often features a planar backbone with ester groups oriented to minimize steric hindrance. A similar approach for this compound would reveal the preferred dihedral angles and bond lengths, which are crucial for understanding its reactivity.
Furthermore, DFT is used to analyze molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and localization of these orbitals are key indicators of reactivity. For this compound, the electronegative bromine atom is expected to significantly influence the electronic landscape. The LUMO is likely to be localized around the carbon atom bonded to the bromine, indicating its susceptibility to nucleophilic attack, a common reaction pathway for haloalkanes. savemyexams.com The HOMO, conversely, would indicate regions prone to electrophilic attack.
A hypothetical DFT analysis for this compound could yield parameters such as those presented in the table below, based on typical values for similar organic molecules. acs.org
| DFT Parameter | Predicted Significance for this compound |
| HOMO Energy | Indicates the molecule's ability to donate electrons. A lower energy suggests higher stability against oxidation. |
| LUMO Energy | Indicates the molecule's ability to accept electrons. A lower energy suggests higher reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which relates to the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Mulliken Charges | Provides insight into the charge distribution across the atoms, highlighting the electrophilic carbon attached to the bromine and the nucleophilic oxygen atoms of the carbonyl groups. |
This table is illustrative and based on general principles of DFT analysis of organic halides and esters, as direct data for this compound is not available.
Ab initio methods are quantum chemistry calculations that are not based on experimental data, but on fundamental principles. These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD(T)), provide highly accurate energy calculations for reaction pathways and transition states. pnas.orgresearchgate.net
For this compound, ab initio calculations would be crucial for studying reaction mechanisms, particularly nucleophilic substitution (SN2) reactions, which are characteristic of haloalkanes. savemyexams.compnas.org Such studies can precisely map the potential energy surface of a reaction, identifying the energy of reactants, products, intermediates, and the transition state. muni.cz
For example, in the SN2 reaction of an alkyl halide, ab initio methods can calculate the activation energy barrier, which is the energy required to reach the transition state. pnas.org Studies on similar reactions, like the displacement of chloride from alkyl chlorides by various nucleophiles, have shown that electron correlation effects, which are well-described by high-level ab initio methods, are important for an accurate description of the reaction energetics. pnas.org For this compound, these calculations could predict the feasibility and rate of substitution reactions with different nucleophiles.
Density Functional Theory (DFT) Applications
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the macroscopic behavior of molecules, including their conformational flexibility and interactions with solvents.
Studies on succinic acid and its derivatives show that they can exist in various conformations, such as trans and gauche forms, depending on the orientation of the substituents along the carbon-carbon backbone. aip.orgresearchgate.net For this compound, the interplay between steric hindrance from the bulky bromine atom and the two methyl ester groups, along with intramolecular interactions like dipole-dipole forces, will determine the relative energies of its possible conformers. Identifying the most populated conformer in a given environment is key to predicting its reactive behavior. researchgate.net
Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. Molecular dynamics (MD) simulations are a powerful tool to study the explicit interactions between a solute, like this compound, and the surrounding solvent molecules. researchgate.netccsenet.orgrsc.org
MD simulations can model how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and reactivity. nih.govprinceton.edu For a polar molecule like this compound, polar solvents would stabilize the ground state and any charged intermediates or transition states. The rate of a nucleophilic substitution reaction, for instance, can be heavily influenced by the solvent's ability to stabilize the leaving group anion (Br⁻) and the transition state. pnas.org
Simulations can provide data on properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This can reveal specific hydrogen bonding or other interactions that might influence the reaction mechanism.
Exploration of Conformational Landscapes
Prediction of Reaction Mechanisms and Transition States
A primary goal of computational chemistry is to predict how a reaction will proceed. For this compound, a key reaction is nucleophilic substitution at the carbon bearing the bromine atom. savemyexams.comsathyabama.ac.in
Computational methods can be used to model the entire reaction pathway. This involves identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate. wikipedia.orgresearchgate.net The geometry of the transition state provides crucial information about the mechanism. For an SN2 reaction, a pentacoordinate carbon atom is expected in the transition state. savemyexams.com
Techniques like Transition State Theory (TST) can then be used with the calculated activation energy to estimate the reaction rate constant. wikipedia.org Computational studies on related systems have shown that factors like the nature of the nucleophile, the leaving group, and the substituents on the carbon skeleton all affect the energy of the transition state and thus the reaction rate. nih.gov For instance, computational studies on the ring-closure of α-halocarboxylates have detailed how the transition state geometry determines the reaction outcome. researchgate.net Similar investigations for this compound could predict its reactivity in various synthetic transformations.
Potential Energy Surface Mapping
Potential Energy Surface (PES) mapping is a cornerstone of computational chemistry, providing a multidimensional representation of a molecule's energy as a function of its geometry. For a molecule like this compound, a PES can be mapped to understand conformational changes, reaction pathways, and transition states.
A key application of PES mapping is in understanding reaction mechanisms. For instance, in a nucleophilic substitution (SN2) reaction involving this compound, the PES would illustrate the energy changes as the nucleophile approaches, the carbon-bromine bond elongates, and the bromide leaving group departs. The lowest energy path on this surface represents the most likely reaction coordinate, and the highest point along this path corresponds to the transition state. Computational studies on the SN2 reaction of 2-bromoacetophenone (B140003) with various nucleophiles have utilized Density Functional Theory (DFT) to map out these energy landscapes, identifying the minimum energy pathways and the structures of transition states. dergipark.org.tr Similarly, for an elimination (E2) reaction, the PES would map the energy as a function of the C-H and C-Br bond-breaking and the C=C bond-forming coordinates. The transition state for an E2 reaction is a point of interest on the PES, and its stability, which can be calculated, influences the reaction rate. msu.edu
Conformational analysis is another area where PES mapping is crucial. For this compound, rotation around the C-C single bonds would lead to various conformers with different energies. A PES scan, where the energy is calculated at discrete rotational angles, can identify the most stable (lowest energy) conformations. This is important as the reactivity of the molecule can be dependent on its ground-state conformation.
While specific PES maps for this compound are not readily found in the literature, studies on similar molecules demonstrate the methodology. For example, computational analysis of related brominated compounds often involves mapping the PES to understand the preference for certain reaction pathways over others. arkat-usa.orgvulcanchem.com
Kinetic and Thermodynamic Parameters of Reactions
Thermodynamic Parameters:
Kinetic Parameters:
Kinetic parameters, particularly the activation energy, determine the rate of a reaction. The energy difference between the reactants and the transition state on the potential energy surface gives the activation energy. A lower activation energy corresponds to a faster reaction.
For reactions like the nucleophilic substitution or elimination of this compound, computational modeling can provide estimates of these kinetic barriers. For example, in a study of the nucleophilic substitution reaction between 2-bromoacetophenone and azole derivatives, DFT calculations were used to determine the reaction energies. dergipark.org.tr While specific values for this compound are not available, the table below illustrates the type of data that can be obtained from such computational studies on a related reaction.
| Reacting Azole | Reaction Energy (kcal/mol) at B3LYP/6-311+G(2d,p) |
|---|---|
| Imidazole | -15.33 |
| Benzimidazole | -12.87 |
| 1,2,4-Triazole | -10.99 |
| Benzotriazole | -5.75 |
This data indicates the relative thermodynamic favorability of the reaction with different nucleophiles. Similar calculations for this compound with various nucleophiles would allow for a comparison of their expected reactivity.
Furthermore, computational studies on the bromination of other organic molecules have successfully calculated activation parameters. aip.org For instance, kinetic studies of elimination reactions often use computational modeling to rationalize observed product distributions by comparing the activation energies of different pathways. msu.edu
Ligand Design and Catalyst Optimization Through Computational Approaches
Computational chemistry is an indispensable tool in modern catalyst and ligand design, enabling the in-silico screening of potential candidates before their synthesis and experimental testing. d-nb.infotrujilloresearchgroup.com This approach saves significant time and resources. For reactions involving this compound, such as cross-coupling reactions where it might act as a substrate, computational methods can be used to design optimal ligands for the metal catalyst.
The process typically involves:
Understanding the Catalytic Cycle: The first step is to computationally elucidate the mechanism of the catalyzed reaction. This involves identifying all intermediates and transition states in the catalytic cycle.
Identifying the Rate-Determining Step: By calculating the energies of all species in the catalytic cycle, the step with the highest energy barrier (the rate-determining step) can be identified.
Ligand Modification and Screening: The electronic and steric properties of the ligands coordinated to the metal center can be systematically modified in the computational model. For example, electron-donating or electron-withdrawing groups can be added to the ligand structure, or the steric bulk can be altered.
Evaluating the Effect on the Rate-Determining Step: The effect of these ligand modifications on the energy of the rate-determining transition state is then calculated. Ligands that lower this energy barrier are predicted to be more effective catalysts.
Predicting Selectivity: In cases where multiple products can be formed, computational methods can predict the regioselectivity or enantioselectivity by comparing the activation energies of the pathways leading to the different products.
While specific examples of ligand design for reactions of this compound are scarce, the general principles are well-established. For instance, in the context of palladium-catalyzed reactions, computational studies have been used to understand how ligand properties modulate the thermodynamic aspects of the catalytic cycle, thereby influencing catalyst activity and stability. wisc.edu Similarly, computational methods have been employed to design catalysts for the carbonylation of epoxides to succinic anhydrides, which are structurally related to succinate derivatives. researchgate.net
The table below provides an illustrative example of how computational data can be presented in catalyst design studies.
| Catalyst System | Reaction | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pd-Ligand A | Cross-coupling | 25.3 | Low activity |
| Pd-Ligand B (modified) | Cross-coupling | 19.8 | Higher activity |
| Rh-Ligand C | Asymmetric Hydrogenation | 15.2 (for R-product) | High enantioselectivity for R-product |
| Rh-Ligand C | Asymmetric Hydrogenation | 17.5 (for S-product) | - |
Emerging Research Areas and Future Perspectives for Dimethyl 2 Bromosuccinate Chemistry
Integration of Dimethyl 2-bromosuccinate Chemistry with Flow Chemistry and Microfluidic Systems
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The synthesis and application of this compound are well-positioned to benefit from this technological advancement.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time. For bromination reactions, which can be highly exothermic, flow reactors provide exceptional heat transfer, minimizing the risk of thermal runaways and improving yield and selectivity. The synthesis of this compound, often involving reagents like N-bromosuccinimide (NBS), can be adapted to continuous-flow protocols. organic-chemistry.org Research into the photo-bromination of benzylic compounds using NBS in flow reactors has demonstrated the feasibility of such systems, which avoid hazardous chlorinated solvents like carbon tetrachloride in favor of alternatives like acetonitrile (B52724). researchgate.net These systems can be scaled up for chemical manufacturing, offering precise control over light intensity, wavelength, and temperature. researchgate.net
Microfluidic systems, which are a subset of flow chemistry dealing with very small fluid volumes, offer further advantages for reaction optimization and discovery. nih.govthieme-connect.com They allow for rapid screening of reaction conditions, catalysts, and solvents while consuming minimal material. nih.gov The development of automated microfluidic systems enables high-throughput experimentation and data acquisition, accelerating the discovery of novel transformations for this compound. nih.gov Furthermore, challenges such as product precipitation, which can clog reactors, are being addressed through innovative designs like gas-liquid slug flow systems combined with ultrasonication. thieme-connect.de
Table 1: Comparison of Batch vs. Potential Flow Synthesis for Brominated Compounds
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk of thermal runaway with exothermic reactions; large inventory of hazardous materials. | Superior heat transfer mitigates explosion risks; smaller reagent volumes enhance safety. |
| Scalability | Scaling up can be complex and non-linear, often requiring significant process redesign. | More straightforward scalability by extending operational time or running parallel reactors. soton.ac.uk |
| Efficiency & Yield | May have lower yields due to side reactions and less precise control over parameters. | Often provides higher yields (8-12% increase reported for some processes) due to improved process control. |
| Process Control | Less precise control over temperature, mixing, and residence time. | Precise, independent control over reaction parameters (temperature, flow rate, light intensity). researchgate.net |
| Work-up | Typically involves separate, offline purification steps. | Enables integration of in-line purification methods like liquid-liquid extraction or scavenger columns. nih.gov |
Development of Sustainable and Eco-Friendly Synthetic Routes for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound is an area ripe for the application of these principles.
A primary focus is the replacement of hazardous brominating agents. Traditionally, elemental bromine (Br₂) was used, but its high toxicity and corrosiveness have driven the adoption of safer alternatives. N-Bromosuccinimide (NBS) has emerged as a widely used substitute, as it is a solid and easier to handle. organic-chemistry.org Research continues to explore even milder and more efficient bromination methods. For instance, protocols using NBS in the presence of an acid catalyst like p-toluene sulfonic acid (PTSA) have been shown to be highly efficient for the α-bromination of certain carbonyl compounds under mild conditions. tandfonline.com
The choice of solvent is another critical factor in developing sustainable syntheses. The development of protocols in environmentally benign solvent systems, such as PEG-water, is a key goal. researchgate.net The direct synthesis of related compounds like dimethyl carbonate (DMC) from CO₂ and methanol (B129727) is a prime example of a green chemical process, as it utilizes a greenhouse gas as a feedstock. rsc.orgmdpi.com While not a direct synthesis of this compound, the catalysts and process designs, such as using dehydrating agents to shift equilibrium, provide valuable insights for developing other sustainable reactions. rsc.org The use of recyclable catalysts, such as Nafion-H, further enhances the eco-friendly nature of a synthesis. researchgate.net
Table 2: Approaches to Sustainable Bromination
| Approach | Traditional Method | Sustainable Alternative | Key Advantages of Alternative |
| Reagent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) organic-chemistry.org | Safer (solid vs. corrosive liquid), easier to handle, often more selective. |
| Catalyst | Often requires harsh conditions or no catalyst. | Use of mild, recyclable acid catalysts (e.g., PTSA, Nafion-H). tandfonline.comresearchgate.net | Lower environmental impact, catalyst can be recovered and reused, mild reaction conditions. |
| Solvent | Chlorinated solvents (e.g., CCl₄). | Green solvents (e.g., acetonitrile, PEG-water, ionic liquids). researchgate.netresearchgate.net | Reduced toxicity and environmental persistence. |
| Energy | Thermal heating in large batch reactors. | Photochemical activation in flow reactors, microwave irradiation. researchgate.net | Higher energy efficiency, faster reaction times, better control. |
Exploration of Novel Reactivities and Unprecedented Transformations
While this compound is a well-established building block, ongoing research aims to uncover new modes of reactivity and develop unprecedented chemical transformations. Its structure, featuring a reactive bromine atom and two ester functionalities, allows for a wide range of chemical manipulations.
One emerging area is its use in catalysis. Derivatives of bromosuccinic acid, such as this compound, have been used to modify silica-supported ionic liquid catalysts (SILCAs). These modified catalysts have shown enhanced stability and activity in important carbon-carbon bond-forming reactions like the Heck reaction.
In the realm of chemical biology, the reactivity of the carbon-bromine bond is being exploited in novel ways. For example, 2-bromosuccinate has been investigated as a potent "agonist" for inducing S-succination, a post-translational protein modification. nih.gov It can label cysteine residues in proteins, providing a valuable tool for studying the biological roles of oncometabolites in disease. nih.gov This application highlights a shift from using the compound as a simple synthetic intermediate to a sophisticated chemical probe for biological systems.
Furthermore, research into the reactivity of N-bromosuccinimide (NBS) with various functional groups suggests new possibilities for this compound. For example, the NBS-DMSO combination has been used for the novel oxidation of acetylenes to α-dicarbonyl compounds and for the regioselective oxo-amination of alkenes. cdnsciencepub.comacs.org These findings open the door to exploring whether this compound could participate in or mediate similar unprecedented transformations, potentially leading to the synthesis of new classes of complex molecules.
Interdisciplinary Applications and Expanding Research Horizons for this compound
The versatility of this compound makes it a valuable compound in a variety of scientific disciplines beyond traditional organic synthesis. Its utility as a chiral building block is a key driver of its expanding applications. lookchem.com
In medicinal chemistry , the enantiomerically pure forms of this compound are crucial intermediates in the synthesis of chiral drugs. lookchem.com The ability to introduce a specific stereocenter is essential for developing pharmaceuticals with high efficacy and reduced side effects. The core structure of succinic acid is found in various biologically active molecules, and the bromo-derivative provides a handle for further chemical modification.
In materials science , this compound serves as a precursor for creating new chiral materials with tailored properties. lookchem.com These materials can have applications in electronics and optics, where chirality can be used to manipulate polarized light or to create advanced sensors. lookchem.com Its role is not limited to chirality; the related compound dimethyl carbonate is a key monomer in the synthesis of polycarbonates and polyurethanes, suggesting the potential for brominated succinates to be incorporated into novel polymers to impart specific functionalities. psu.edu
In catalysis research , as mentioned previously, the compound is used to create modified catalysts with improved performance. This application bridges organic synthesis with materials science and inorganic chemistry, demonstrating the interdisciplinary nature of modern chemical research. The development of more efficient and selective catalysts is a continuous goal, and functional building blocks like this compound are essential tools in this pursuit.
Table 3: Interdisciplinary Research Applications of this compound
| Research Field | Specific Application/Role | Significance |
| Pharmaceuticals | Key chiral intermediate in the synthesis of complex drugs. lookchem.com | Enables the creation of enantiomerically pure drugs with specific biological activities. lookchem.com |
| Materials Science | Building block for creating new chiral polymers and materials. lookchem.com | Development of materials with unique optical or electronic properties for use in sensors and electronics. lookchem.com |
| Chemical Biology | Used as a chemical probe to induce and study protein S-succination. nih.gov | Provides a tool to investigate the role of metabolite-protein interactions in disease pathways. |
| Catalysis | Component for modifying supported ionic liquid catalysts (SILCAs). | Enhances the stability and activity of catalysts used in important cross-coupling reactions. |
Q & A
Q. What are the established synthetic routes for dimethyl 2-bromosuccinate, and what key parameters influence yield and purity?
this compound is typically synthesized via esterification of 2-bromosuccinic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Critical parameters include:
- Temperature control : Excess heat may lead to bromine displacement or ester decomposition.
- Catalyst concentration : Overuse can increase side reactions (e.g., di-esterification byproducts).
- Reagent purity : Trace water reduces ester yield by favoring hydrolysis . Post-synthesis, purification via fractional distillation or recrystallization (using non-polar solvents) is recommended. Detailed protocols must be documented to ensure reproducibility, as per journal guidelines for experimental transparency .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Q. What safety precautions are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2/2A irritant) .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical help .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?
- Systematic variable testing : Isolate factors like catalyst type (e.g., p-TSA vs. H₂SO₄), solvent polarity, and reaction time.
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., mono-ester or bromine-hydrolyzed products) .
- Statistical validation : Apply ANOVA to assess parameter significance and optimize conditions . Document all variables meticulously to align with reproducibility standards .
Q. What computational approaches are suitable for elucidating the reaction mechanisms involving this compound?
- Density Functional Theory (DFT) : Model transition states for nucleophilic substitution (SN₂) at the brominated carbon.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., methanol vs. THF) . Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms.
Q. How can kinetic studies be designed to optimize the synthesis of this compound under varying conditions?
- Pseudo-first-order kinetics : Fix methanol in excess and monitor esterification via in-situ FTIR.
- Rate constant determination : Use integral methods (e.g., Guggenheim) to account for reversibility.
- Activation energy calculation : Perform reactions at 40°C, 60°C, and 80°C to construct Arrhenius plots .
Q. What strategies ensure the reliable detection and quantification of this compound in complex mixtures?
- LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects.
- Calibration curves : Validate linearity (R² > 0.995) across 0.1–100 µg/mL.
- Limit of Detection (LOD) : Establish via signal-to-noise ratio (S/N ≥ 3) .
Q. How does the steric and electronic environment of the bromine atom in this compound influence its reactivity in nucleophilic substitutions?
- Steric effects : The 2-bromo position creates a hindered environment, favoring SN₁ over SN₂ in polar protic solvents.
- Electronic effects : The electron-withdrawing ester groups increase electrophilicity at the brominated carbon, accelerating substitution.
- Hammett studies : Compare substituent effects using para-substituted aryl nucleophiles to quantify electronic contributions .
Methodological Notes
- Data Presentation : Follow journal guidelines for figures (e.g., minimal chemical structures, color-coded reaction schemes) .
- Ethical Standards : Ensure data integrity by archiving raw spectra/chromatograms electronically and in lab notebooks .
- Literature Review : Use SciFinder to track mechanistic studies and safety data, avoiding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
